molecular formula C12H15Cl2NO B5843049 3,4-dichloro-N-(1,1-dimethylpropyl)benzamide

3,4-dichloro-N-(1,1-dimethylpropyl)benzamide

Cat. No. B5843049
M. Wt: 260.16 g/mol
InChI Key: MYVOAYMISXVCTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-(1,1-dimethylpropyl)benzamide, also known as DDC, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme dopamine β-hydroxylase (DBH), which catalyzes the conversion of dopamine to norepinephrine. DBH plays a crucial role in the regulation of sympathetic nervous system activity, and its inhibition by DDC has been shown to have various biochemical and physiological effects.

Mechanism of Action

3,4-dichloro-N-(1,1-dimethylpropyl)benzamide works by irreversibly binding to the active site of DBH, thereby preventing it from catalyzing the conversion of dopamine to norepinephrine. This results in a decrease in norepinephrine levels and an increase in dopamine levels, leading to reduced sympathetic nervous system activity.
Biochemical and Physiological Effects:
The inhibition of DBH by 3,4-dichloro-N-(1,1-dimethylpropyl)benzamide has been shown to have various biochemical and physiological effects. These include a decrease in blood pressure, heart rate, and plasma norepinephrine levels, as well as an increase in plasma dopamine levels. 3,4-dichloro-N-(1,1-dimethylpropyl)benzamide has also been shown to reduce anxiety-like behavior in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dichloro-N-(1,1-dimethylpropyl)benzamide in lab experiments is its high potency and specificity for DBH inhibition. This allows for precise control of sympathetic nervous system activity and the investigation of its effects on various physiological processes. However, one limitation of using 3,4-dichloro-N-(1,1-dimethylpropyl)benzamide is its irreversible binding to DBH, which can make it difficult to reverse its effects once it has been administered.

Future Directions

There are several future directions for the use of 3,4-dichloro-N-(1,1-dimethylpropyl)benzamide in scientific research. One potential application is its use as a treatment for hypertension, heart failure, and other conditions associated with sympathetic nervous system overactivity. 3,4-dichloro-N-(1,1-dimethylpropyl)benzamide may also have potential as a treatment for Parkinson's disease, as its ability to increase dopamine levels in the brain could help alleviate symptoms. Additionally, further research is needed to investigate the long-term effects of DBH inhibition by 3,4-dichloro-N-(1,1-dimethylpropyl)benzamide and its potential side effects.

Synthesis Methods

3,4-dichloro-N-(1,1-dimethylpropyl)benzamide can be synthesized by the reaction of 3,4-dichlorobenzoyl chloride with 1,1-dimethylpropylamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

3,4-dichloro-N-(1,1-dimethylpropyl)benzamide has been used extensively in scientific research to investigate the role of DBH in various physiological and pathological conditions. It has been shown to be effective in reducing sympathetic nervous system activity, which is implicated in conditions such as hypertension, heart failure, and anxiety disorders. 3,4-dichloro-N-(1,1-dimethylpropyl)benzamide has also been used to study the effects of DBH inhibition on the central nervous system, including its potential as a treatment for Parkinson's disease.

properties

IUPAC Name

3,4-dichloro-N-(2-methylbutan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO/c1-4-12(2,3)15-11(16)8-5-6-9(13)10(14)7-8/h5-7H,4H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYVOAYMISXVCTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)NC(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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